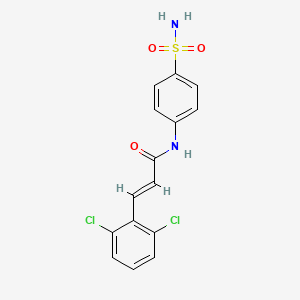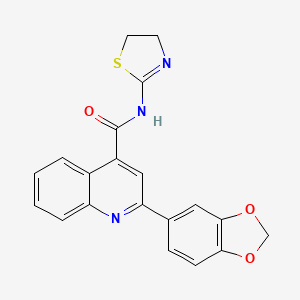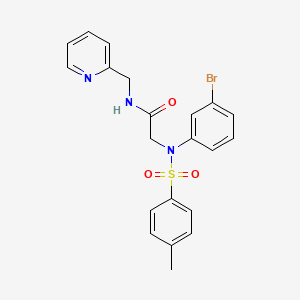![molecular formula C26H28N2O4 B3435248 N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE](/img/structure/B3435248.png)
N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE
Vue d'ensemble
Description
N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to an ethyl chain, linked to a benzene ring with two carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the amide linkage. The final step involves the coupling of this intermediate with isophthaloyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carboxamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with biological receptors or enzymes, potentially inhibiting their activity. The carboxamide groups may form hydrogen bonds with target molecules, enhancing binding affinity. The overall effect depends on the specific application and target pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with a naphthalene core instead of a benzene ring.
N,N’-bis(4-methoxyphenyl)benzene-1,4-dicarboxamide: Similar but with different positions of the carboxamide groups.
Uniqueness
N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1-N,3-N-bis[2-(4-methoxyphenyl)ethyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-31-23-10-6-19(7-11-23)14-16-27-25(29)21-4-3-5-22(18-21)26(30)28-17-15-20-8-12-24(32-2)13-9-20/h3-13,18H,14-17H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOKAVXMWWDRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B3435177.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3435182.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3435191.png)
![N-1,3-benzodioxol-5-yl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B3435198.png)
![N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE](/img/structure/B3435205.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3435212.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide](/img/structure/B3435221.png)
![5-{[3-(4-bromophenyl)acryloyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B3435226.png)


![5-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B3435233.png)

![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3435256.png)
![N-(2,4-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3435261.png)
